molecular formula C11H19NO5 B6151358 (1R,3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylic acid CAS No. 927870-60-8

(1R,3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylic acid

Cat. No. B6151358
CAS RN: 927870-60-8
M. Wt: 245.27 g/mol
InChI Key: LUFYOKRQPSBJIS-GJMOJQLCSA-N
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Description

“(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis . Tertiary butyl esters find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentane ring at its core. The tert-butoxycarbonyl group is attached to one of the carbons in the ring, and a carboxylic acid group is attached to another carbon .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group, followed by the introduction of the amino group, and then deprotection of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is used for the protection of the hydroxyl group, and the amino group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O). The deprotection of the hydroxyl group is achieved using an acid such as trifluoroacetic acid (TFA).", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Boc2O", "Trifluoroacetic acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form the cyclopentene carboxylic acid.", "Step 2: The hydroxyl group of the cyclopentene carboxylic acid is protected using the Boc group in the presence of diethyl ether and methanol.", "Step 3: The Boc-protected cyclopentene carboxylic acid is reacted with Boc2O in the presence of diethyl ether to introduce the amino group.", "Step 4: The Boc group is removed from the hydroxyl group using trifluoroacetic acid in the presence of water to obtain the final product, (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid." ] }

CAS RN

927870-60-8

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m1/s1

InChI Key

LUFYOKRQPSBJIS-GJMOJQLCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O

Purity

95

Origin of Product

United States

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